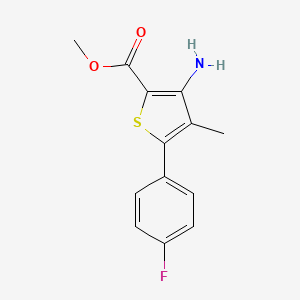
3-Amino-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles that are widely used in various fields of chemistry due to their unique electronic properties and stability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the amino group, the fluorophenyl group, and the carboxylic acid methyl ester group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production methods aim to optimize the reaction conditions to maximize yield while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
3-Amino-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
科学的研究の応用
3-Amino-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 3-Amino-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds to 3-Amino-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester include other thiophene derivatives with different substituents, such as:
- 3-Amino-5-(4-chlorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester
- 3-Amino-5-(4-bromophenyl)-4-methylthiophene-2-carboxylic acid methyl ester
- 3-Amino-5-(4-methylphenyl)-4-methylthiophene-2-carboxylic acid methyl ester
Uniqueness
The uniqueness of this compound lies in the presence of the fluorophenyl group, which can impart distinct electronic properties and biological activity compared to other similar compounds. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.
特性
分子式 |
C13H12FNO2S |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
methyl 3-amino-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C13H12FNO2S/c1-7-10(15)12(13(16)17-2)18-11(7)8-3-5-9(14)6-4-8/h3-6H,15H2,1-2H3 |
InChIキー |
QJHJKVOBCLJBFO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1N)C(=O)OC)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


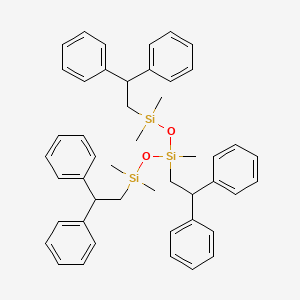
![N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide](/img/structure/B12523253.png)
![Bicyclo[2.2.1]heptane, 2,2'-(2,4,6-trimethyl-1,3-phenylene)bis-](/img/structure/B12523260.png)

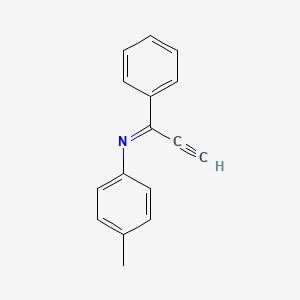
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12523287.png)
![N-[1-[(3S)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12523290.png)
![4-[7-chloro-1-(2-hydroxyethyl)-1H-indazol-3-yl]phenol](/img/structure/B12523305.png)
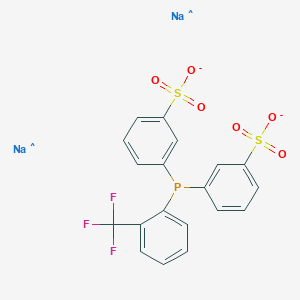
![2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide](/img/structure/B12523314.png)
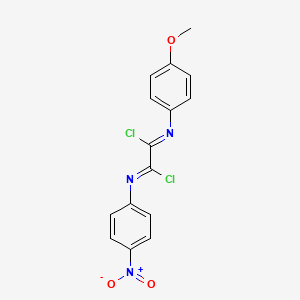
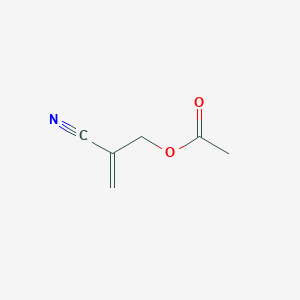

![2-{[(2R)-5-Bromo-2-methoxypent-4-en-1-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B12523363.png)
